molecular formula C20H23N7O2S B10898456 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10898456
M. Wt: 425.5 g/mol
InChI Key: LZFVQNRSTWOJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring fused with a triazolopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the construction of the triazolopyrimidine core. Reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrazole and triazolopyrimidine derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~6~-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C20H23N7O2S

Molecular Weight

425.5 g/mol

IUPAC Name

7-(1,5-dimethylpyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H23N7O2S/c1-11-16(18(28)23-14-8-6-7-9-15(14)29-4)17(13-10-21-26(3)12(13)2)27-19(22-11)24-20(25-27)30-5/h6-10,17H,1-5H3,(H,23,28)(H,22,24,25)

InChI Key

LZFVQNRSTWOJQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(N(N=C3)C)C)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.